5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core with a methoxy group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole structure . The specific conditions for synthesizing this compound may involve the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 1-position.
1-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but lacks the methoxy group at the 5-position.
5-methoxy-6-azaindole: Contains a similar pyridine core but with different substituents.
Uniqueness
The unique combination of the methoxy and methyl groups in 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid provides distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methoxy-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-5-7(10(13)14)6-3-9(15-2)11-4-8(6)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
WGKMBTHZRUIUDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)OC)C(=O)O |
Origin of Product |
United States |
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